molecular formula C10H7IN2O2 B15208835 1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]- CAS No. 61442-12-4

1H-Pyrrole-2,5-dione, 1-[(4-iodophenyl)amino]-

Cat. No.: B15208835
CAS No.: 61442-12-4
M. Wt: 314.08 g/mol
InChI Key: JCOHSBHGVKOGPQ-UHFFFAOYSA-N
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Description

1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of an iodophenyl group attached to an amino-pyrrole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione typically involves the reaction of 4-iodoaniline with maleimide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a catalyst like palladium on carbon (Pd/C). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved yield, and reduced production time. The use of automated systems also ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include modulation of signal transduction, alteration of gene expression, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-((4-Iodophenyl)amino)-1H-pyrrole-2,5-dione stands out due to its unique combination of the iodophenyl group and the pyrrole-dione core, which imparts specific chemical reactivity and biological activity.

Properties

CAS No.

61442-12-4

Molecular Formula

C10H7IN2O2

Molecular Weight

314.08 g/mol

IUPAC Name

1-(4-iodoanilino)pyrrole-2,5-dione

InChI

InChI=1S/C10H7IN2O2/c11-7-1-3-8(4-2-7)12-13-9(14)5-6-10(13)15/h1-6,12H

InChI Key

JCOHSBHGVKOGPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN2C(=O)C=CC2=O)I

Origin of Product

United States

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